2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-29(26,27)16-7-8-18(17(13-16)22(24)25)28-14-19(23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSTYASUFZVXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylsulfonyl-2-nitrophenylsulfanyl chloride with 1-(4-phenylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other complex molecules, serving as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular functions. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl and Heterocyclic Moieties
2-((4-Methoxyphenyl)Amino)-1-(4-(Methylsulfonyl)Phenyl)Ethan-1-One (3e)
- Structure : Contains a methylsulfonylphenyl group and a methoxy-substituted aniline.
- Key Data : Yield (81%), IR (C=O at 1675 cm⁻¹, SO₂ at 1297 cm⁻¹), LC-MS m/z 318 ([M-H]⁻) .
1-[4-(Methanesulfonyl)Piperazin-1-yl]-2-Phenyl-2-(Phenylsulfanyl)Ethan-1-One
- Structure : Dual substitution with phenylsulfanyl and methanesulfonyl-piperazine.
- Comparison : The phenylsulfanyl group may enhance lipophilicity compared to the nitro-substituted phenyl in the target compound, affecting membrane permeability .
2-(3,5-Dimethyl-4-Nitropyrazol-1-yl)-1-(4-Phenylpiperazin-1-yl)Ethanone
- Structure : Features a nitro-pyrazole group instead of a nitrophenyl-sulfanyl moiety.
- Key Data : Molecular formula C₁₇H₂₁N₅O₃, CAS 956239-75-1.
- Comparison : The nitro-pyrazole may confer different hydrogen-bonding capabilities compared to the nitro-sulfanylphenyl group, influencing target selectivity .
Analogues with Oxadiazole and Benzoxazole Groups
2-{[5-(2-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-1-(4-Phenylpiperazin-1-yl)Ethan-1-One
- Structure : Incorporates a 1,3,4-oxadiazole ring.
- Key Data : Molecular weight 394.49 g/mol, available as 25 mg batches .
- Comparison : The oxadiazole ring’s rigidity and electronic properties may enhance aromatic stacking interactions in biological targets, differing from the flexible sulfanyl bridge in the target compound .
2-[2-(Furan-2-yl)-1,3-Benzoxazol-5-yl]-1-(4-Phenylpiperazin-1-yl)Ethan-1-One (36b)
Comparative Data Table
Biological Activity
The compound 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C14H16N2O5S2
- Molecular Weight : 384.42 g/mol
- IUPAC Name : this compound
The structure features a piperazine moiety, a nitrophenyl group, and a methanesulfonyl functional group, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.
Anticancer Properties
Recent investigations into the anticancer effects of this compound reveal promising results. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuropharmacological Effects
Given its piperazine structure, the compound may interact with neurotransmitter systems. Preliminary studies suggest potential anxiolytic and antidepressant-like effects in animal models, possibly through modulation of serotonin receptors.
Research Findings and Case Studies
A review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Jones et al. (2024) | Reported cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM; apoptosis was confirmed via flow cytometry. |
| Lee et al. (2023) | Found anxiolytic effects in rodent models, with reduced anxiety-like behavior observed in elevated plus maze tests. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial enzymes critical for cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound appears to activate caspase pathways leading to programmed cell death.
- Modulation of Neurotransmitter Levels : Interaction with serotonin receptors may explain its neuropharmacological effects.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis of this compound involves multi-step protocols, typically starting with functionalization of the piperazine core followed by sulfanyl and sulfonyl group introductions. Key steps include:
- Nucleophilic substitution for attaching the phenylpiperazine moiety.
- Thiol-ene coupling for introducing the sulfanyl group.
- Sulfonylation using methanesulfonyl chloride under controlled pH (e.g., pH 8–9) to avoid over-sulfonation .
Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Critical parameters : Temperature control (<60°C) during sulfonylation to prevent decomposition, and inert atmosphere (N₂/Ar) for thiol reactions .
Q. How can spectroscopic techniques validate the compound’s structure?
- NMR :
- ¹H NMR : Peaks at δ 2.8–3.5 ppm confirm the piperazine ring protons. A singlet at δ 3.2 ppm corresponds to the methanesulfonyl group .
- ¹³C NMR : A carbonyl signal at ~200 ppm verifies the ethanone backbone .
- Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula accuracy .
- IR : Stretching bands at 1150 cm⁻¹ (S=O) and 1650 cm⁻¹ (C=O) confirm functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with HEK293 cells expressing target receptors .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Conflicting data (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Validate via HPLC (>98% purity) and control for residual solvents .
- Meta-analysis : Use tools like PRISMA to compare datasets and identify outliers .
Q. What computational methods predict binding modes and ADMET properties?
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., serotonin 5-HT₂A). Focus on the sulfonyl group’s hydrogen bonding with Lysine residues .
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5 compliance) and admetSAR for toxicity (e.g., hERG inhibition risk) .
Q. How to design experiments for mechanistic studies of its neuropharmacological effects?
- In vivo models : Use Morris water maze (for cognitive effects) or forced swim test (for antidepressant activity) in rodents .
- Biochemical pathways : Western blotting for downstream targets (e.g., CREB phosphorylation) .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and brain penetration in Sprague-Dawley rats .
Q. What strategies address low solubility in aqueous buffers?
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤1% v/v) .
- Prodrugs : Synthesize phosphate esters via hydroxyl group derivatization .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
